N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties, and a furan ring, which contributes to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Formation of Intermediate: The thiol is then converted to the corresponding sulfonyl chloride.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with furan-2-carboxamide to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit enzymes or proteins essential for the survival of microorganisms, such as Mycobacterium tuberculosis.
Pathways Involved: It may interfere with the synthesis of nucleic acids or proteins, leading to the inhibition of cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides: Similar structure with different substituents on the oxadiazole ring.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the presence of both the oxadiazole and furan rings, which contribute to its distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSSUHDVTYQXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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